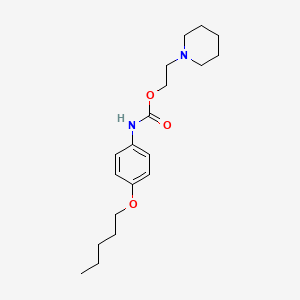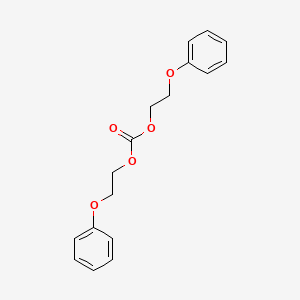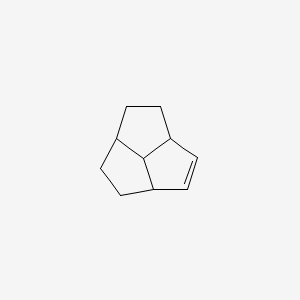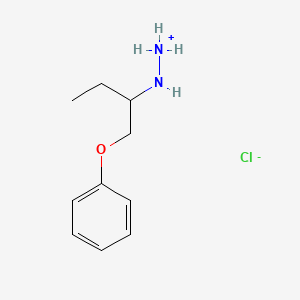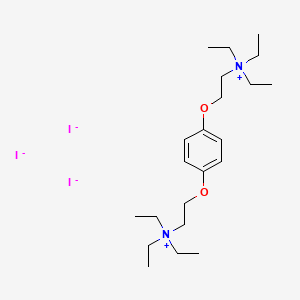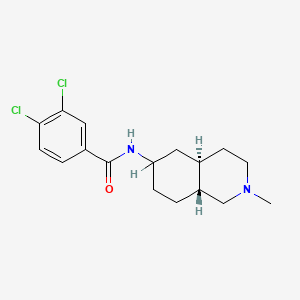
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is an organic compound belonging to the pyridine family. This compound is characterized by its unique structure, which includes a methoxy group, a methoxyvinyl group, a methyl group, and a nitro group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the pyridine ring.
Alkylation: Addition of the methyl group.
Methoxylation: Introduction of the methoxy group.
Vinylation: Addition of the methoxyvinyl group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, alkyl halides for alkylation, and methanol for methoxylation. The vinylation step often involves the use of vinyl ethers and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxyvinyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-Methoxy-4-(1-methoxycarbonyl)-6-methyl-3-nitropyridine.
Reduction: Formation of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-aminopyridine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Applications De Recherche Scientifique
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-vinylphenol: Shares the methoxy and vinyl groups but lacks the nitro and methyl groups.
4-Methoxyphenylboronic acid: Contains a methoxy group but has a boronic acid group instead of the nitro and vinyl groups.
2-Methoxy-4-vinylphenol (4-vinylguaiacol): Similar structure but lacks the nitro and methyl groups.
Uniqueness
2-Methoxy-4-(1-methoxyvinyl)-6-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
221349-77-5 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
2-methoxy-4-(1-methoxyethenyl)-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C10H12N2O4/c1-6-5-8(7(2)15-3)9(12(13)14)10(11-6)16-4/h5H,2H2,1,3-4H3 |
Clé InChI |
PDPVFYDNNMTBKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)OC)[N+](=O)[O-])C(=C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


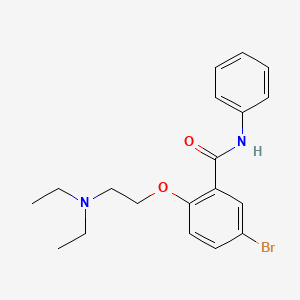



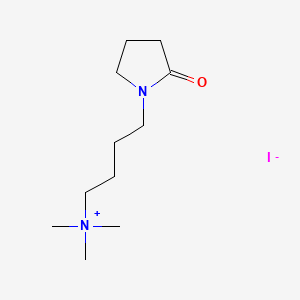
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
